molecular formula C10H19N3 B11740156 [(1-methyl-1H-pyrazol-3-yl)methyl](pentyl)amine

[(1-methyl-1H-pyrazol-3-yl)methyl](pentyl)amine

Cat. No.: B11740156
M. Wt: 181.28 g/mol
InChI Key: ICGXMYYIUSNCDG-UHFFFAOYSA-N
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Description

(1-methyl-1H-pyrazol-3-yl)methylamine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 1-position and a pentylamine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-pyrazol-3-yl)methylamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Methylation: The pyrazole ring is then methylated at the 1-position using methyl iodide in the presence of a base such as potassium carbonate.

    Alkylation: The final step involves the alkylation of the 3-position with pentylamine using a suitable alkylating agent like benzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of (1-methyl-1H-pyrazol-3-yl)methylamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-pyrazol-3-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where the pentylamine can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the pyrazole ring.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

(1-methyl-1H-pyrazol-3-yl)methylamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential as a bioactive agent.

    Materials Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (1-methyl-1H-pyrazol-3-yl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

(1-methyl-1H-pyrazol-3-yl)methylamine can be compared with other pyrazole derivatives:

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

N-[(1-methylpyrazol-3-yl)methyl]pentan-1-amine

InChI

InChI=1S/C10H19N3/c1-3-4-5-7-11-9-10-6-8-13(2)12-10/h6,8,11H,3-5,7,9H2,1-2H3

InChI Key

ICGXMYYIUSNCDG-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC1=NN(C=C1)C

Origin of Product

United States

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